Cas no 1783501-73-4 (1H-Imidazole-1-propanamine, β,β-difluoro-)
1H-Imidazole-1-propanamine, β,β-difluoro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-1-propanamine, β,β-difluoro-
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- Inchi: 1S/C6H9F2N3/c7-6(8,3-9)4-11-2-1-10-5-11/h1-2,5H,3-4,9H2
- InChI Key: AUIRPCWFTFPUAL-UHFFFAOYSA-N
- SMILES: C(N1C=NC=C1)C(F)(F)CN
1H-Imidazole-1-propanamine, β,β-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788313-0.05g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-788313-0.1g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-788313-0.25g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-788313-0.5g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-788313-1.0g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-788313-2.5g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-788313-5.0g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-788313-10.0g |
2,2-difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071213-1g |
2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine |
1783501-73-4 | 95% | 1g |
¥6461.0 | 2023-04-07 |
1H-Imidazole-1-propanamine, β,β-difluoro- Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1H-Imidazole-1-propanamine, β,β-difluoro-
Recent Advances in the Study of 1H-Imidazole-1-propanamine, β,β-difluoro- (CAS: 1783501-73-4)
The compound 1H-Imidazole-1-propanamine, β,β-difluoro- (CAS: 1783501-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the role of 1H-Imidazole-1-propanamine, β,β-difluoro- as a key intermediate in the synthesis of novel bioactive molecules. Its β,β-difluoro substitution imparts enhanced metabolic stability and bioavailability, making it a promising candidate for drug development. Researchers have successfully utilized this compound in the design of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.
One of the most notable advancements involves the application of 1H-Imidazole-1-propanamine, β,β-difluoro- in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of protein kinases associated with cancer progression. The study reported a significant reduction in tumor growth in preclinical models, underscoring the compound's potential as a therapeutic agent.
In addition to its anticancer properties, recent research has explored the compound's utility in treating neurodegenerative diseases. A study conducted by a team at Harvard Medical School revealed that derivatives of 1H-Imidazole-1-propanamine, β,β-difluoro- exhibit neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. These findings open new avenues for the development of treatments for conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of 1H-Imidazole-1-propanamine, β,β-difluoro- has also seen significant improvements. A novel catalytic method, published in Organic Letters, offers a more efficient and environmentally friendly approach to producing the compound in high yields. This advancement is expected to facilitate further research and commercialization efforts.
Despite these promising developments, challenges remain. The pharmacokinetic profile of 1H-Imidazole-1-propanamine, β,β-difluoro- and its derivatives requires further optimization to enhance their therapeutic index. Ongoing studies are focused on addressing these limitations through structural modifications and formulation strategies.
In conclusion, 1H-Imidazole-1-propanamine, β,β-difluoro- (CAS: 1783501-73-4) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its diverse applications, from oncology to neurology, highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic promise.
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